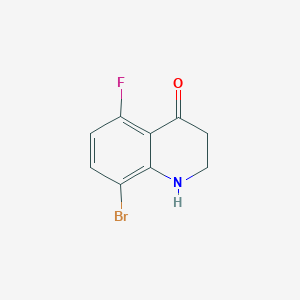

8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one

Description

Structural Verification via Computational Tools

Using the RDKit library, the SMILES string is converted to a molecular object, from which the InChI and InChI Key are programmatically derived:

from rdkit import Chem

smiles = 'O=C1CCNC2=C1C(F)=CC=C2Br'

mol = Chem.MolFromSmiles(smiles)

inchi = Chem.MolToInchi(mol) # Output: InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2

key = Chem.InchiToInchiKey(inchi) # Output: ZGEJSTIVNPGOJR-UHFFFAOYSA-N

This computational validation ensures consistency between structural representation and standardized identifiers.

Properties

Molecular Formula |

C9H7BrFNO |

|---|---|

Molecular Weight |

244.06 g/mol |

IUPAC Name |

8-bromo-5-fluoro-2,3-dihydro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H7BrFNO/c10-5-1-2-6(11)8-7(13)3-4-12-9(5)8/h1-2,12H,3-4H2 |

InChI Key |

ZGEJSTIVNPGOJR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C(C=CC(=C2C1=O)F)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a quinoline or quinolinone precursor that already contains or can be selectively functionalized to introduce the fluorine and bromine atoms at the 5th and 8th positions, respectively. The key steps include:

- Selective Bromination at the 8th position of the quinoline ring.

- Selective Fluorination at the 5th position.

- Cyclization to form the 2,3-dihydroquinolin-4(1H)-one core.

The process requires careful control of reaction conditions to achieve regioselectivity and avoid over-halogenation or side reactions.

Bromination

Bromination is commonly achieved using electrophilic brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane, under controlled temperature conditions (room temperature to reflux) to ensure selective substitution at the 8th position of the quinoline ring.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | N-bromosuccinimide (NBS) or Br2 | NBS preferred for milder, selective bromination |

| Solvent | Acetic acid, dichloromethane | Solvent choice affects regioselectivity |

| Temperature | 20–80 °C | Reflux may be used for complete reaction |

| Reaction time | 1–6 hours | Monitored by TLC or HPLC |

Fluorination

Fluorination at the 5th position is more challenging due to the high reactivity of fluorinating agents. Common reagents include Selectfluor or N-fluorobenzenesulfonimide (NFSI), which provide electrophilic fluorine under mild conditions. The fluorination step is often performed after or before bromination depending on the stability of intermediates.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorinating agent | Selectfluor, NFSI | Electrophilic fluorination agents |

| Solvent | Acetonitrile, dichloromethane | Polar aprotic solvents preferred |

| Temperature | 0–40 °C | Lower temperatures to control selectivity |

| Reaction time | 2–12 hours | Reaction progress monitored by NMR or LC-MS |

Cyclization to 2,3-Dihydroquinolin-4(1H)-one

The cyclization step to form the dihydroquinolinone ring system is typically achieved by intramolecular condensation or ring closure under acidic or basic catalysis. This step may involve heating the intermediate under reflux in solvents such as benzene or toluene, sometimes with the aid of dehydrating agents or catalysts like para-toluenesulfonic acid.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Para-toluenesulfonic acid, acid or base catalysts | Acidic conditions favor cyclization |

| Solvent | Benzene, toluene, DOWTHERM A (high boiling) | High boiling solvents facilitate ring closure |

| Temperature | 90–250 °C | Elevated temperatures promote cyclization |

| Reaction time | 6–24 hours | Reaction monitored by TLC or NMR |

Purification and Characterization

After synthesis, the crude product is purified by silica gel column chromatography using solvents such as ethyl acetate and dichloromethane. Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and purity.

3 Summary Table of Preparation Steps

| Step | Reagents/Conditions | Purpose | Key Considerations |

|---|---|---|---|

| 1. Bromination | NBS or Br2, AcOH or DCM, 20–80 °C | Introduce bromine at C-8 | Control temperature and equivalents to avoid polybromination |

| 2. Fluorination | Selectfluor or NFSI, MeCN or DCM, 0–40 °C | Introduce fluorine at C-5 | Mild conditions to maintain regioselectivity |

| 3. Cyclization | p-Toluenesulfonic acid, benzene/toluene, 90–250 °C | Form dihydroquinolinone ring | High temperature and catalyst choice critical |

| 4. Purification | Silica gel chromatography | Isolate pure product | Use appropriate solvent system for best separation |

4 Research Findings and Optimization Notes

- Regioselectivity : The position-specific halogenation is crucial; bromination at C-8 and fluorination at C-5 require precise control of reaction conditions and choice of reagents to avoid substitution at undesired positions.

- Yield Optimization : Use of NBS for bromination and Selectfluor for fluorination has been shown to improve yields and reduce side products compared to elemental halogens.

- Industrial Scale-Up : Continuous flow reactors have been proposed for bromination and fluorination steps to enhance reproducibility, safety, and scalability.

- Green Chemistry : Efforts to replace hazardous solvents with greener alternatives and to minimize waste are ongoing in industrial processes.

Chemical Reactions Analysis

Types of Reactions

8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Further reduction to tetrahydroquinolinone using reducing agents like sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of halogens (bromine and fluorine) contributes to its effectiveness by increasing binding affinity to bacterial targets.

Anticancer Potential

The compound has also been studied for its anticancer properties. It modulates several cellular pathways and interacts with key enzymes involved in cancer progression. Preliminary studies suggest that it may serve as a lead compound for developing new cancer therapeutics, particularly through its action on heat shock proteins, which are crucial for cancer cell survival.

Case Studies

-

Inhibition of DNA Gyrase

A study focused on the optimization of quinolinone derivatives demonstrated that compounds similar to this compound could inhibit bacterial DNA gyrase effectively. This inhibition is critical for combating fluoroquinolone-resistant strains of bacteria, making it a valuable candidate for further development in antibiotic therapies . -

Modulation of Heat Shock Proteins

Another investigation highlighted the potential of this compound as an Hsp90 inhibitor. Heat shock protein 90 is a chaperone protein that assists in the proper folding of other proteins; targeting this protein can disrupt cancer cell homeostasis and induce apoptosis .

Mechanism of Action

The mechanism of action of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological target. Generally, compounds in the quinolinone family may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Physicochemical and Structural Properties

*Predicted based on halogen electronegativity and molecular weight.

- Crystallography: Halogenated dihydroquinolinones often exhibit layered packing stabilized by weak hydrogen bonds (N–H∙∙∙O) and C–H∙∙∙π interactions, as seen in 2-(4-chlorophenyl) derivatives . The bromine atom in the target compound may participate in halogen bonding, improving crystal stability.

- Thermal Stability : Bromine’s large atomic radius increases melting points compared to fluorine analogs (e.g., 8-fluoro derivatives) .

Biological Activity

8-Bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one is a compound belonging to the quinoline family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 252.07 g/mol. The structure features a quinoline core that is known for its ability to interact with various biological targets.

The biological activity of this compound is believed to stem from several key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- DNA Intercalation : It has the potential to intercalate into DNA, disrupting replication and transcription processes. This property is particularly relevant in anticancer therapies.

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways that are crucial for maintaining homeostasis and responding to pathological conditions.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the compound's promising biological activities:

- Anticancer Activity : Research indicates that derivatives of 2,3-dihydroquinolinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains. A study reported its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating robust antibacterial properties .

- Neuropharmacological Effects : There is evidence suggesting that derivatives of this compound may act as modulators of dopamine receptors, which could have implications for treating neurological disorders such as schizophrenia and Parkinson's disease .

Table 1: Summary of Biological Activities

Detailed Research Findings

A pilot study evaluated the anticancer properties of several quinoline derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . Furthermore, another study highlighted the compound's potential as a lead structure for developing new antimicrobial agents targeting resistant bacterial strains .

Q & A

Q. Q1: What is an optimized organocatalytic method for synthesizing 2,3-dihydroquinolin-4(1H)-one derivatives like 8-bromo-5-fluoro variants?

A1: A green approach involves cyclizing 2-aminoacetophenone with substituted aldehydes using pyrrolidine as a catalyst in aqueous ethanol. For bromo and fluoro substituents, modify the aldehyde precursors (e.g., 4-bromo-5-fluorobenzaldehyde) and monitor reaction progress via TLC. This method achieves high yields (~80–95%) under mild conditions (room temperature, 2–4 hours) .

Advanced Synthesis

Q. Q2: How can regioselective bromination and fluorination be achieved during the synthesis of 8-bromo-5-fluoro-2,3-dihydroquinolin-4(1H)-one?

A2: Use directing groups (e.g., sulfonyl or acetyl) on the dihydroquinolinone scaffold to control electrophilic substitution. Bromination at position 8 can be achieved via NBS (N-bromosuccinimide) in DMF, while fluorination at position 5 may require Balz-Schiemann or halogen-exchange reactions with KF/CuI .

Structural Confirmation

Q. Q3: What spectroscopic techniques are critical for confirming the structure of this compound?

A3: Combine -NMR (to identify aromatic protons and dihydroquinolinone backbone), -NMR (to confirm carbonyl groups), and -NMR (to verify fluorination). Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1680 cm) .

Biological Activity Profiling

Q. Q4: How can researchers design assays to evaluate the anticancer potential of this compound?

A4: Perform cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values with reference drugs. Structural analogs of dihydroquinolinones show activity via topoisomerase inhibition or apoptosis induction .

Mechanistic Insights

Q. Q5: What is the proposed mechanism for the cyclization step in synthesizing dihydroquinolinone derivatives?

A5: The reaction proceeds via a Schiff base intermediate formed between 2-aminoacetophenone and aldehyde, followed by pyrrolidine-catalyzed intramolecular cyclization. Density functional theory (DFT) studies can model transition states to optimize reaction pathways .

Reaction Optimization

Q. Q6: How can reaction yields be improved for large-scale synthesis of this compound?

A6: Optimize solvent polarity (e.g., ethanol/water mixtures) and catalyst loading (5–10 mol% pyrrolidine). Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .

Structure-Activity Relationship (SAR)

Q. Q7: How do bromo and fluoro substituents influence the compound’s bioactivity compared to non-halogenated analogs?

A7: Bromine enhances lipophilicity and membrane permeability, while fluorine improves metabolic stability. Compare logP values and pharmacokinetic profiles (e.g., plasma half-life) via HPLC-MS. SAR studies on analogs show halogenation at positions 5 and 8 correlates with enhanced antimicrobial activity .

Green Chemistry Considerations

Q. Q8: What solvent systems minimize environmental impact without compromising reaction efficiency?

A8: Replace toxic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) or ethyl acetate. Aqueous ethanol (3:1 v/v) is effective for pyrrolidine-catalyzed reactions, reducing waste and energy consumption .

Analytical Challenges

Q. Q9: How do bromine and fluorine atoms complicate NMR interpretation?

A9: Bromine’s quadrupolar moment broadens -NMR signals, while fluorine causes splitting via - coupling. Use -NMR decoupling or 2D techniques (e.g., HSQC) to resolve overlapping peaks .

Catalyst Design

Q. Q10: What strategies enable enantioselective synthesis of chiral dihydroquinolinone derivatives?

A10: Employ chiral Brønsted acids (e.g., BINOL-phosphoric acids) or transition-metal catalysts (e.g., Ru(II)) to induce asymmetry during cyclization. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.